![molecular formula C14H20N6O2 B4652150 1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)
1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Overview
Description
1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is 304.16477390 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, focusing on six unique fields:
Pharmaceutical Applications
1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione: has shown potential in pharmaceutical research, particularly as a lead compound for drug development . Its unique structure allows it to interact with various biological targets, making it a candidate for developing new medications. Research has focused on its potential as an antiviral, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways critical for the survival of pathogens and cancer cells .
Biochemical Research
In biochemical research, this compound is used to study enzyme inhibition and protein interactions . Its structure allows it to bind selectively to certain enzymes, making it a valuable tool for understanding enzyme mechanisms and developing enzyme inhibitors. This application is crucial for designing drugs that can target specific enzymes involved in diseases .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly as a pesticide or herbicide . Its ability to disrupt specific biochemical pathways in pests and weeds makes it a potential candidate for developing new agricultural chemicals. Research in this area focuses on optimizing its efficacy and minimizing its environmental impact .
Material Science
In material science, 1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is explored for its polymerization properties . It can be used as a monomer or a catalyst in the synthesis of polymers with unique properties. These polymers can have applications in various industries, including electronics, automotive, and packaging .
properties
IUPAC Name |
1,7-diethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-6-18-12(21)10-11(17(5)14(18)22)15-13-19(7-2)16-8(3)9(4)20(10)13/h9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLXOJYLGXOXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC)C)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16798121 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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